2-Chloro-4,5-dinitro-toluene

Nucleophilic aromatic substitution Regioselective synthesis Nitroarene functionalization

2-Chloro-4,5-dinitro-toluene (syn. 1-chloro-2-methyl-4,5-dinitrobenzene, NSC is a chloro‑dinitro‑substituted toluene isomer belonging to the broader class of nitroaromatic intermediates.

Molecular Formula C7H5ClN2O4
Molecular Weight 216.58 g/mol
CAS No. 56136-79-9
Cat. No. B019484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,5-dinitro-toluene
CAS56136-79-9
Synonyms1-Chloro-2-methyl-4,5-dinitro-benzene;  NSC 151027; 
Molecular FormulaC7H5ClN2O4
Molecular Weight216.58 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H5ClN2O4/c1-4-2-6(9(11)12)7(10(13)14)3-5(4)8/h2-3H,1H3
InChIKeyWQSOOJHJGVAMQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4,5-dinitro-toluene (CAS 56136-79-9): A Regiochemically Defined Chlorodinitrotoluene Isomer for Selective Synthetic Derivatization


2-Chloro-4,5-dinitro-toluene (syn. 1-chloro-2-methyl-4,5-dinitrobenzene, NSC 151027) is a chloro‑dinitro‑substituted toluene isomer belonging to the broader class of nitroaromatic intermediates [1]. The compound bears a chlorine atom at position 2 and nitro groups at positions 4 and 5 on the toluene ring, creating a distinct electronic and steric environment that directly governs the regiospecificity of nucleophilic aromatic substitution reactions [2]. Unlike the more widely studied 2,4‑dinitrotoluene or the non‑chlorinated dinitrotoluene isomers, the presence of both chlorine and the ortho‑methyl group in 2‑chloro‑4,5‑dinitrotoluene introduces a unique pattern of labile nitro‑group displacement that is not reproducible by simple isosteric replacement [2]. This compound has been catalogued in the National Cancer Institute screening library (NSC 151027) and is available from specialist chemical suppliers as a research intermediate .

Why 2-Chloro-4,5-dinitro-toluene Cannot Be Replaced by Other Chlorodinitrotoluene Isomers in Regioselective Syntheses


Chlorodinitrotoluene isomers are not functionally interchangeable despite sharing the identical molecular formula (C₇H₅ClN₂O₄). The relative positions of the chlorine, methyl, and two nitro substituents determine which nitro group is labile toward nucleophilic displacement, the activation energy of that displacement, and the steric accessibility of the reaction center [1]. For example, 2‑chloro‑4,5‑dinitrotoluene selectively loses its 5‑nitro group upon treatment with ammonia or primary amines, whereas the isomeric 2‑chloro‑5,6‑dinitrotoluene preferentially loses the 6‑nitro group under identical conditions [1]. A procurement decision based solely on “chlorodinitrotoluene” without regard to substitution pattern therefore carries a high risk of obtaining a regioisomer that produces an entirely different downstream product distribution, compromising synthetic route fidelity and yield [2].

Quantitative Differentiation Evidence for 2-Chloro-4,5-dinitro-toluene (CAS 56136-79-9) Against Key Comparators


Regioselectivity of Nucleophilic Nitro-Group Displacement: 2-Chloro-4,5-dinitrotoluene vs. 2-Chloro-5,6-dinitrotoluene

In a direct comparative study, Morgan and Jones (1921) demonstrated that 2‑chloro‑4,5‑dinitrotoluene reacts with ammonia and primary amines (methylamine, aniline) to displace exclusively the 5‑nitro group, while under identical conditions 2‑chloro‑5,6‑dinitrotoluene undergoes displacement of the 6‑nitro group rather than the 5‑nitro group [1]. This regiodivergence is a direct consequence of the different positioning of the two nitro groups relative to the chlorine and methyl substituents, enabling divergent synthetic pathways from structurally isomeric starting materials [1]. The reaction with aniline in boiling ethanol (36 h) yielded a reddish‑orange crystalline condensation product from 2‑chloro‑4,5‑dinitrotoluene, whereas 2‑chloro‑5,6‑dinitrotoluene gave a distinct product arising from displacement at position 6 [1].

Nucleophilic aromatic substitution Regioselective synthesis Nitroarene functionalization

Melting Point Differentiation Among ortho-Chlorodinitrotoluene Isomers for Identity Confirmation and Purity Control

The melting point provides a simple, quantitative criterion for distinguishing 2‑chloro‑4,5‑dinitrotoluene from its closest regioisomers. Vendor and literature data report a melting point of 76–78 °C for 2‑chloro‑4,5‑dinitrotoluene . By contrast, the 5,6‑isomer melts at 106 °C [1] and the 4,6‑isomer melts at 49 °C [1]. These substantial differences (≥ 27 °C between nearest neighbors) enable unambiguous identification of the isomer batch by a simple capillary melting‑point determination, without requiring advanced spectroscopic instrumentation.

Physical characterization Isomer identification Quality control

Class-Level Kinetic Evidence: Steric and Electronic Modulation of Nucleophilic Displacement Rates in Chlorodinitrotoluenes

Although 2‑chloro‑4,5‑dinitrotoluene itself was not among the substrates studied in the comprehensive 1957 kinetic investigation by Capon and Chapman, Arrhenius parameters reported for closely related chlorodinitrotoluene isomers (e.g., 2‑chloro‑3,6‑dinitrotoluene, 5‑chloro‑2,4‑dinitrotoluene, 3‑chloro‑2,6‑dinitrotoluene) demonstrate that a methyl group ortho to the seat of nucleophilic substitution exerts a primary steric effect that reduces reaction rate, while a methyl group meta to the seat of substitution but ortho to an activating nitro group exerts a secondary steric effect that is powerfully deactivating [1]. In 2‑chloro‑4,5‑dinitrotoluene, the methyl group is located ortho to the chlorine (the potential leaving group in nucleophilic aromatic substitution of halogen) and also adjacent to the 4‑nitro group, placing it in a position to exert both primary and secondary steric influences that distinguish its kinetic behavior from isomers lacking this substitution pattern [1].

Reaction kinetics Structure–reactivity relationships Steric effects

NSC 151027 Designation: Inclusion in the National Cancer Institute Screening Library

2‑Chloro‑4,5‑dinitrotoluene carries the identifier NSC 151027, indicating that it was accessioned into the National Cancer Institute’s synthetic compound screening collection [1]. This designation implies that the compound met the NCI’s structural diversity and purity criteria for inclusion in broad‑spectrum biological screening panels. While the NCI screening data for this specific compound are not publicly catalogued in a readily retrievable format, the NSC number itself provides a verifiable provenance trail and distinguishes this isomer from chlorodinitrotoluene isomers that lack an NSC accession [1].

Biological screening NCI diversity set Drug discovery

High‑Value Application Scenarios for 2-Chloro-4,5-dinitro-toluene (CAS 56136-79-9) Based on Differentiated Evidence


Regiospecific Synthesis of 5‑Amino‑2‑chloro‑4‑nitrotoluene Derivatives

When a synthetic route requires a 5‑amino‑2‑chloro‑4‑nitrotoluene scaffold, 2‑chloro‑4,5‑dinitrotoluene is the mandatory starting material because it undergoes exclusive displacement of the 5‑nitro group by ammonia or primary amines [1]. The isomeric 2‑chloro‑5,6‑dinitrotoluene would instead yield the 6‑amino derivative, which is a constitutional isomer with different physicochemical and biological properties. This regiospecificity is documented in the direct head‑to‑head comparison by Morgan and Jones (1921) and remains the foundational reference for synthetic planning with this compound [1].

Isomer‑Specific Intermediate for Heterocyclic Scaffold Construction

The ortho‑relationship of the two nitro groups in 2‑chloro‑4,5‑dinitrotoluene makes it a suitable precursor for benzimidazole, benzotriazole, or quinoxaline ring formation following selective reduction of one nitro group and subsequent cyclocondensation. Morgan and Challenor (1921) demonstrated the preparation of a series of bases derived from 2‑chloro‑4,5‑dinitrotoluene via nucleophilic displacement, establishing the compound’s versatility as a scaffold precursor [2]. The defined melting point (76–78 °C) allows researchers to monitor reaction progress and product purity by simple melting‑point depression or mixed‑melting‑point analysis .

Quality Control Identity Confirmation Using Melting Point Differential

Procurement and QC departments handling multiple chlorodinitrotoluene isomers can exploit the large melting‑point gaps between isomers (ΔTₘ ≥ 27 °C) to verify incoming material identity without NMR or MS. A sample melting at 76–78 °C is consistent with 2‑chloro‑4,5‑dinitrotoluene; a sample melting near 106 °C indicates the 5,6‑isomer; a sample melting near 49 °C indicates the 4,6‑isomer [3]. This rapid, low‑cost test reduces the risk of cross‑contamination in multi‑isomer inventory environments.

Structure–Reactivity Relationship Studies on Steric Effects in Nucleophilic Aromatic Substitution

2‑Chloro‑4,5‑dinitrotoluene serves as a structurally informative probe for investigating dual steric effects (primary ortho‑methyl hindrance at the chlorine‑bearing carbon, plus secondary steric interaction with the adjacent 4‑nitro group) in nucleophilic aromatic substitution. The class‑level kinetic framework established by Capon and Chapman (1957) provides Arrhenius parameters for related isomers, making 2‑chloro‑4,5‑dinitrotoluene a valuable missing data point for completing structure–reactivity correlations across the chlorodinitrotoluene series [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4,5-dinitro-toluene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.